molecular formula C11H11BrN2S2 B562572 5-Bromo Brassinin CAS No. 1076199-55-7

5-Bromo Brassinin

Cat. No.: B562572
CAS No.: 1076199-55-7
M. Wt: 315.247
InChI Key: SGIKNMBQDBAPSS-UHFFFAOYSA-N
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Description

5-Bromo Brassinin is a derivative of Brassinin, a phytoalexin compound found in cruciferous vegetables such as broccoli, mustard greens, cabbage, cauliflower, and turnip. Phytoalexins are natural substances produced by plants in response to stress, such as pathogen infection or exposure to heavy metals and UV radiation. This compound has gained attention due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo Brassinin involves the bromination of Brassinin. One common method includes the reaction of Brassinin with bromine in dichloromethane/methanol (9:1) to afford the desired 5-bromo derivative . The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s formation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Bromo Brassinin undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the compound’s oxidation state and overall structure.

Scientific Research Applications

Mechanism of Action

The primary mechanism by which 5-Bromo Brassinin exerts its effects is through the inhibition of indoleamine 2,3-dioxygenase (IDO). IDO is a pro-toleragenic enzyme that drives immune escape in cancer by degrading tryptophan, an essential amino acid for T-cell function . By inhibiting IDO, this compound helps restore immune function and enhances the body’s ability to target and destroy cancer cells. This mechanism has been demonstrated in preclinical models, where the compound showed significant anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its enhanced biological activity compared to its non-brominated counterpart, Brassinin. The presence of the bromine atom increases the compound’s potency as an IDO inhibitor, making it a more effective anticancer agent . Additionally, its unique structure allows for further chemical modifications, potentially leading to the development of new derivatives with improved properties.

Properties

IUPAC Name

methyl N-[(6-bromo-3H-isoindol-1-yl)methyl]carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S2/c1-16-11(15)14-6-10-9-4-8(12)3-2-7(9)5-13-10/h2-4H,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIKNMBQDBAPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NCC1=NCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661825
Record name Methyl [(5-bromo-1H-isoindol-3-yl)methyl]carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-55-7
Record name Methyl [(5-bromo-1H-isoindol-3-yl)methyl]carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the key finding of the research paper regarding the antitumor mechanism of natural product-based brassinins?

A1: The research paper highlights that a primary antitumor mechanism of action for natural product-based brassinins, like 5-Bromo Brassinin, is the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO) in vivo [].

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